4-Chloro-1-methylpyridin-2(1H)-one
Overview
Description
4-Chloro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a chlorine atom at the fourth position and a methyl group at the first position of the pyridine ring, with a ketone functional group at the second position
Preparation Methods
The synthesis of 4-Chloro-1-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-methylpyridin-2(1H)-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically proceeds as follows:
Chlorination Reaction:
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
4-Chloro-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
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Nucleophilic Substitution
Reagents: Nucleophiles such as amines, thiols, or alkoxides
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures
Products: Substituted pyridin-2(1H)-one derivatives
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF)
Products: Reduced derivatives of this compound
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Conditions: Typically performed in acidic or basic aqueous solutions
Products: Oxidized derivatives, potentially leading to ring cleavage products
Scientific Research Applications
4-Chloro-1-methylpyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
4-Chloro-1-methylpyridin-2(1H)-one can be compared with other similar compounds such as:
4-Chloropyridin-2(1H)-one: Lacks the methyl group at the first position, which may affect its reactivity and binding properties.
1-Methylpyridin-2(1H)-one: Lacks the chlorine atom at the fourth position, which may influence its chemical stability and reactivity.
4-Bromo-1-methylpyridin-2(1H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
4-chloro-1-methylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKKXNHKKLVUMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295611 | |
Record name | 4-Chloro-1-methyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53937-04-5 | |
Record name | 4-Chloro-1-methyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53937-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-methyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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